2-Bromo-3-(4-chloro-3,5-dimethylphenyl)-1-propene
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Overview
Description
2-Bromo-3-(4-chloro-3,5-dimethylphenyl)-1-propene is an organic compound that belongs to the class of halogenated alkenes. This compound is characterized by the presence of bromine and chlorine atoms attached to a propene backbone, along with two methyl groups on the phenyl ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(4-chloro-3,5-dimethylphenyl)-1-propene typically involves the halogenation of a suitable precursor. One common method is the bromination of 3-(4-chloro-3,5-dimethylphenyl)-1-propene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(4-chloro-3,5-dimethylphenyl)-1-propene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles such as hydrogen halides or halogens.
Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Addition: Hydrogen bromide (HBr) or bromine (Br2) in solvents like acetic acid or carbon tetrachloride.
Oxidation: Meta-chloroperoxybenzoic acid (mCPBA) for epoxidation.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Formation of 3-(4-chloro-3,5-dimethylphenyl)-1-propanol or 3-(4-chloro-3,5-dimethylphenyl)-1-propylamine.
Addition: Formation of 2,3-dibromo-3-(4-chloro-3,5-dimethylphenyl)propane.
Oxidation: Formation of 2-Bromo-3-(4-chloro-3,5-dimethylphenyl)oxirane.
Reduction: Formation of 2-Bromo-3-(4-chloro-3,5-dimethylphenyl)propane.
Scientific Research Applications
2-Bromo-3-(4-chloro-3,5-dimethylphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(4-chloro-3,5-dimethylphenyl)-1-propene depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the double bond reacts with electrophiles to form addition products. The molecular targets and pathways involved in its biological activity are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chloro-3,5-dimethylphenyl)-1-propene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-3-(4-methylphenyl)-1-propene: Lacks the chlorine and additional methyl groups, affecting its steric and electronic properties.
2-Bromo-3-(4-chlorophenyl)-1-propene: Lacks the methyl groups, influencing its reactivity and biological activity.
Uniqueness
2-Bromo-3-(4-chloro-3,5-dimethylphenyl)-1-propene is unique due to the presence of both bromine and chlorine atoms along with two methyl groups on the phenyl ring. This combination of substituents imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(2-bromoprop-2-enyl)-2-chloro-1,3-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrCl/c1-7-4-10(6-9(3)12)5-8(2)11(7)13/h4-5H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJFWGOXQSWBEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)CC(=C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrCl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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